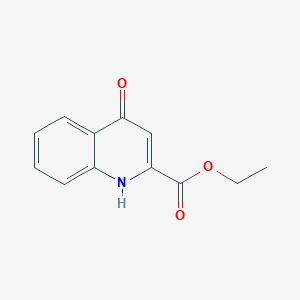

Ethyl 4-hydroxyquinoline-2-carboxylate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLREXZGKWWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947692 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-43-2 | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 4-Hydroxyquinoline-2-carboxylate

The construction of the 4-hydroxyquinoline (B1666331) ring is a classic challenge in organic synthesis, with several named reactions developed over the past century. These methods typically involve the condensation and subsequent cyclization of aniline-based precursors with three-carbon synthons. However, the specific substitution pattern, particularly the placement of a carboxylate group at the C2 position, is highly dependent on the chosen reagents and reaction pathway.

Gould-Jacobs Reaction and its Mechanistic Insights

The Gould-Jacobs reaction is a well-established thermal cyclization method for producing the 4-quinolone framework. nih.govprepchem.com The process commences with the condensation of an aniline (B41778) with a dialkyl alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate. nih.govprepchem.com This initial step, often performed by heating at temperatures between 120°C and 150°C, yields an anilinomethylenemalonate intermediate. prepchem.com

The crucial step is the subsequent intramolecular cyclization, which requires significantly higher temperatures, often around 250°C. This is typically achieved by heating in a high-boiling inert solvent like diphenyl ether or Dowtherm A. nih.govprepchem.com The mechanism involves a 6-electron electrocyclic ring-closing reaction.

It is critical to note, however, that the standard Gould-Jacobs reaction leads to the formation of ethyl 4-hydroxyquinoline-3-carboxylate . nih.govprepchem.comprepchem.com The cyclization occurs between the aniline nitrogen and the benzene (B151609) ring ortho to the amino group, with the malonate-derived backbone orienting to place the ester groups at the C3 position of the resulting quinoline (B57606). While this method is fundamental for creating the 4-hydroxyquinoline core, it does not directly yield the 2-carboxylate isomer.

Conrad–Limpach Reaction for 4-Hydroxyquinoline Synthesis

The Conrad–Limpach reaction provides an alternative route to 4-hydroxyquinolines, involving the condensation of anilines with β-ketoesters. nih.gov The reaction conditions determine the final product; heating at elevated temperatures (around 180°C or higher) favors a Michael-type addition followed by cyclization to yield a 4-hydroxyquinoline (or its tautomer, a 4-quinolone). nih.gov

The nature of the substituent at the C2 position is dictated by the choice of the β-ketoester. For instance, using ethyl acetoacetate (B1235776) results in a 2-methyl-4-hydroxyquinoline. To obtain the desired ethyl 2-carboxylate functionality, one would theoretically need to use a β-ketoester like diethyl mesoxalate (diethyl ketomalonate). A related synthesis of ethyl 2-(4-hydroxyquinolin-2-yl)acetate, a structurally similar compound, has been achieved through a modified Conrad-Limpach reaction using diethyl-1,3-acetonedicarboxylate. nih.gov This synthesis involves refluxing aniline and the dicarboxylate in ethanol (B145695) to form an intermediate enamine, which is then cyclized at high temperatures in a solvent like 1,2-dichlorobenzene. nih.gov

Cyclization of Anthranilic Acid Derivatives with Ethyl Acetoacetate

The reaction between anthranilic acid (2-aminobenzoic acid) and ethyl acetoacetate is a historically significant method for quinoline synthesis, often associated with the Niementowski reaction. However, modern reinvestigation of this reaction has shown that it does not proceed as originally thought. Instead of producing the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the reaction yields 4-methylpyrano[3,2-c]quinoline-2,5-dione . nih.gov

The proposed mechanism suggests that after an initial condensation, the intermediate is reactive enough to undergo a Knoevenagel-type cyclization with a second molecule of ethyl acetoacetate, ultimately leading to the fused pyrano-quinoline system. nih.gov This finding indicates that this specific pathway is not a viable route for synthesizing the target this compound.

Reaction of Anilines with Diethyl Malonate Derivatives

The direct reaction of anilines with diethyl malonate at elevated temperatures is a known method for producing 4-hydroxyquinolones. A specific application of this strategy is the Cheng Reaction. In this procedure, an aniline is reacted with an excess of diethyl malonate to produce an N,N'-diarylmalonamide intermediate. This intermediate is then subjected to catalytic cyclization using polyphosphoric acid (PPA) to furnish a 4-hydroxyquinolin-2(1H)-one. This quinolone is the direct carboxylic acid precursor to the target compound, which could then be obtained through standard esterification procedures.

Synthesis from Isatoic Anhydride (B1165640) and Diethyl Malonate

Isatoic anhydrides, which are readily prepared from corresponding 2-aminobenzoic acids, are versatile electrophiles for building heterocyclic systems. nih.gov A common strategy involves reacting the anhydride with a carbon nucleophile, such as the enolate of a β-dicarbonyl compound. nih.govresearchgate.net

The reaction of isatoic anhydride with the sodium enolate of ethyl acetoacetate is a well-documented, convenient two-step method for preparing ethyl 4-hydroxy-2-methyl quinoline-3-carboxylate derivatives. nih.govresearchgate.net In this synthesis, the enolate regioselectively attacks the more electrophilic carbonyl of the isatoic anhydride, followed by a series of steps leading to the cyclized quinoline product. nih.gov

While the reaction with diethyl malonate is less commonly documented in comparison, the mechanistic principle should be analogous. The enolate of diethyl malonate would be expected to attack the isatoic anhydride, initiating a cyclization-condensation cascade. However, the specific reaction conditions and resulting product distribution would need empirical verification.

Use of 2-Aminobenzoic Acids in EHQC Synthesis

2-Aminobenzoic acids (anthranilic acids) are fundamental starting materials for several quinoline synthesis strategies. As detailed previously, they are the precursors for isatoic anhydrides, which can then be used in cyclocondensation reactions (Section 2.1.5). nih.gov

Another approach involves the in-situ generation of a highly reactive iminoketene intermediate from anthranilic acid. chemspider.com This can be achieved by treating the anthranilic acid with thionyl chloride in an inert solvent like benzene. The resulting iminoketene can then be trapped with a nucleophile. chemspider.com For example, adding diethyl malonate to this intermediate leads to the formation of ethyl 2-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. chemspider.com Subsequent hydrolysis yields the corresponding carboxylic acid. chemspider.com This method, while starting from 2-aminobenzoic acid, ultimately produces a C3-substituted quinoline, highlighting the regiochemical challenges in these syntheses.

Alternative Synthetic Methods and Variations

While the Conrad-Limpach reaction is a common method for synthesizing 4-hydroxyquinolines, several alternative strategies and variations have been developed to improve yields and explore different reaction pathways. nih.gov One area of variation involves the solvent used in the thermal cyclization step of the Conrad-Limpach synthesis. Research has shown that the reaction yield generally improves with the use of solvents that have higher boiling points. nih.gov Solvents with boiling points above 250°C have been found to be particularly effective. nih.gov Atypical, high-boiling solvents such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol (B90309) have been identified as useful and cost-effective alternatives for large-scale preparations. nih.gov

Another distinct synthetic approach involves the condensation of aniline with malonic acid in the presence of a condensing agent like phosphorus oxychloride. researchgate.net Furthermore, microwave-assisted condensation has been employed to enhance reaction rates. researchgate.net

A notable alternative synthetic route was developed by Rahn et al. nih.gov This method involves reacting 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (B12329230) with 2-nitrobenzoyl chlorides. The subsequent hydrogenation of the resulting condensation products yields substituted 2-(4-hydroxyquinolin-2-yl) acetates, providing a different pathway to the core structure. nih.gov

Table 1: Alternative Solvents for Conrad-Limpach Synthesis Variation

| Solvent | Boiling Point (°C) | Efficacy |

|---|---|---|

| 1,2,4-Trichlorobenzene | ~214 | Useful alternative nih.gov |

| 2-Nitrotoluene | ~222 | Useful alternative nih.gov |

Chemical Reactivity and Derivatization Strategies of this compound

The structure of this compound features several reactive sites, primarily the hydroxyl group, the ester group, and the quinoline ring system, allowing for a variety of chemical transformations. The hydroxyl group is particularly significant as it exists in tautomeric equilibrium with its 4-quinolone form, influencing its reactivity. researchgate.net

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-4 position is a key functional handle for derivatization. It behaves as a poor leaving group but can be activated or participate in various substitution reactions. libretexts.orglibretexts.org In its deprotonated form, the oxygen atom is a primary site for electrophilic attack. researchgate.net

Further oxidation of the hydroxyquinoline core is a possible transformation. researchgate.net While specific studies on the direct oxidation of this compound are limited, the general reactivity of the hydroxyquinoline scaffold suggests that oxidation could lead to the formation of quinoline-2,4-dione derivatives or other oxidized products, depending on the reaction conditions and the oxidizing agent employed. researchgate.netresearchgate.net

The oxygen atom of the hydroxyl group is a principal site for acylation and alkylation. researchgate.net This reactivity allows for the synthesis of various ether and ester derivatives at the C-4 position.

Acylation: O-acetyl derivatives can be synthesized, for instance, by reacting the parent compound with a suitable acylating agent like a mixture of acetic acid and acetic anhydride. researchgate.net

Alkylation: O-alkyl and O-aralkyl derivatives are accessible through reactions with alkyl or aralkyl halides (RX) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Studies on related compounds show that alkylation can proceed without affecting other parts of the molecule, such as an amino group, if present. researchgate.net

Reactions Involving the Ester Group

The ethyl ester group at the C-2 position is susceptible to nucleophilic acyl substitution, with hydrolysis being a primary transformation. libretexts.orglibretexts.org

The ethyl ester can be converted to the corresponding carboxylic acid, 4-hydroxyquinoline-2-carboxylic acid (Kynurenic acid), through hydrolysis. nih.gov This transformation can be achieved under either basic (saponification) or acidic conditions. libretexts.orglibretexts.org

Basic Hydrolysis (Saponification): This is a common method for ester hydrolysis and is typically carried out by heating the ester under reflux with a dilute aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.comchemguide.co.uk The reaction is generally irreversible because the final step involves an acid-base reaction between the formed carboxylic acid and the alkoxide, driving the reaction to completion. operachem.commasterorganicchemistry.com The initial product is the carboxylate salt, which is then neutralized with acid in a subsequent workup step to yield the final carboxylic acid. masterorganicchemistry.comlibretexts.org However, for certain 4-hydroxyquinoline derivatives, saponification with NaOH has been reported to yield by-products such as quinaldine. nih.gov

Acidic Hydrolysis: Heating the ester with an excess of water and a strong acid catalyst (e.g., HCl or H₂SO₄) can also effect hydrolysis. libretexts.orgchemguide.co.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgmasterorganicchemistry.com Using a large excess of water helps to shift the equilibrium towards the products, the carboxylic acid and ethanol. chemguide.co.uk Research has shown that acidic hydrolysis of this compound derivatives with concentrated HCl can successfully furnish the carboxylic acid. However, it was noted that spontaneous decarboxylation could occur after a few hours, leading to the formation of quinaldine. nih.gov

Table 2: General Conditions for Ester Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Product (Initial) | Product (Final) | Notes |

|---|---|---|---|---|---|

| Basic (Saponification) | NaOH or KOH in H₂O/Alcohol | Heat/Reflux operachem.com | Carboxylate Salt masterorganicchemistry.com | Carboxylic Acid (after acid workup) masterorganicchemistry.com | Irreversible; potential for side reactions (e.g., decarboxylation). nih.govmasterorganicchemistry.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4-Trichlorobenzene |

| 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene |

| 2,6-Di-tert-butylphenol |

| 2-Nitrotoluene |

| 2-Nitrobenzoyl chloride |

| 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid) |

| Acetic acid |

| Acetic anhydride |

| Acetonitrile |

| Aniline |

| Dimethylformamide (DMF) |

| Ethanol |

| This compound |

| Hydrochloric acid (HCl) |

| Malonic acid |

| Phosphorus oxychloride |

| Potassium carbonate |

| Potassium hydroxide (KOH) |

| Quinaldine |

| Sodium hydroxide (NaOH) |

Transesterification Reactions

Transesterification is a fundamental process for modifying ester functionalities. For this compound, this reaction allows for the exchange of the ethyl group with other alkyl or aryl moieties, a key step in tailoring the compound's properties for various applications. While specific literature on the transesterification of this compound is not abundant, general methods for β-keto esters are applicable. These reactions are typically catalyzed by acids, bases, or enzymes. mdpi.com

A green and efficient approach involves lipase-catalyzed transesterification. For instance, using an immobilized lipase (B570770) like Candida antarctica lipase B at a moderate temperature of 40°C can achieve significant conversion, reportedly around 80%. arabjchem.org Another effective method for β-keto esters utilizes methylboronic acid as a catalyst, often in the presence of 4 Å molecular sieves to remove the liberated ethanol and drive the reaction to completion. This method is compatible with primary, secondary, and tertiary alcohols, offering a broad scope for synthesizing a variety of esters. mdpi.com Lewis acids such as vanadium pentoxide (V₂O₅) can also serve as catalysts for the transesterification of carboxylic acid esters. manchesterorganics.com

| Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Lipase (e.g., Candida antarctica) | 40°C | Green chemistry approach, high conversion (approx. 80%). | arabjchem.org |

| Methylboronic Acid | Use of 4 Å molecular sieves. | Mild, environmentally benign, reusable catalyst. | mdpi.com |

| Vanadium Pentoxide (V₂O₅) | Lewis acid catalysis. | Effective for transesterification of carboxylic acid esters. | manchesterorganics.com |

Amidation and Hydrazinolysis

The ethyl ester group of this compound can be readily converted into amides and hydrazides, which are important functional groups in many biologically active molecules.

Amidation involves the reaction of the ester with a primary or secondary amine. While direct amidation of esters can be challenging, several modern coupling reagents facilitate this transformation. A common strategy involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base such as N,N'-diisopropylethylamine (DIPEA). nih.gov This method has proven effective for a wide range of carboxylic acids and amines. nih.gov Another efficient protocol for the amidation of carboxylates utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with Hünig's base, which can lead to good to excellent yields in a short reaction time. organic-chemistry.org

Hydrazinolysis is the reaction of the ester with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol, to produce the corresponding carbohydrazide (B1668358). This transformation is a key step in the synthesis of various heterocyclic compounds and other derivatives. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with hydrazine hydrate to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. nih.gov This carbohydrazide intermediate can then be used to synthesize a variety of derivatives, such as N'-arylidene-carbohydrazides by condensation with benzaldehyde (B42025) derivatives. nih.gov Similarly, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate can be converted to its corresponding carbohydrazide, which serves as a precursor for triazole and thiadiazole derivatives. ijpcbs.com

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Amidation | Amine, EDC/HOAt/DIPEA or HBTU/Hünig's base | 4-Hydroxyquinoline-2-carboxamide derivative | nih.govnih.govorganic-chemistry.org |

| Hydrazinolysis | Hydrazine hydrate, Ethanol | 4-Hydroxyquinoline-2-carbohydrazide | nih.govijpcbs.com |

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system of this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing functional groups. The hydroxyl group at C4 and the nitrogen atom in the heterocyclic ring are activating, while the ester group at C2 is deactivating. The benzene ring is generally the site for these substitutions.

Nitration: The nitration of 4-hydroxy-2-quinolones can be achieved using a mixture of concentrated nitric acid and sulfuric acid in the presence of potassium nitrate (B79036) at low temperatures (-5°C). scholarsresearchlibrary.com This reaction typically results in the introduction of a nitro group at the C6 position, yielding 4-hydroxy-6-nitro-2-quinolone derivatives. scholarsresearchlibrary.com These nitro derivatives are valuable intermediates for further functionalization. scholarsresearchlibrary.com

Halogenation: Halogenation of the 4-hydroxy-2-quinolone scaffold can also be performed. For instance, bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides with molecular bromine in glacial acetic acid has been shown to occur at the C6 position of the quinolone ring under anhydrous conditions. researchgate.net The introduction of halogen atoms, such as chlorine or bromine, at the C6 position has been shown to enhance the antimicrobial activity of some 4-hydroxy-2-quinolone analogs. nih.gov

Chlorination: Treatment of 4-hydroxy-2(1H)-quinolone with phosphorus oxychloride (POCl₃) under reflux conditions can lead to the formation of 2,4-dichloroquinoline. researchgate.net A more controlled chlorination can be achieved using equimolar amounts of POCl₃ with pyridine (B92270) as a base under solvent-free conditions. arabjchem.org

| Reaction | Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, KNO₃, -5°C | C6 | Ethyl 4-hydroxy-6-nitroquinoline-2-carboxylate | scholarsresearchlibrary.com |

| Bromination | Br₂, Glacial Acetic Acid (anhydrous) | C6 | Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate | researchgate.net |

| Chlorination | POCl₃ | C2, C4 | Ethyl 2,4-dichloroquinoline-2-carboxylate | researchgate.net |

Mannich Aminoalkylation and Modified Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.org In the case of 4-hydroxyquinoline derivatives, the C3 position is sufficiently activated to participate in this reaction. The modified Mannich reaction (mMr) on 4-hydroxyquinolines (4HQs) using formaldehyde (B43269) and an amine like piperidine (B6355638) leads to aminomethylation at the C3 position. organic-chemistry.org This reaction provides a straightforward route to 3-(aminomethyl)-4-hydroxyquinoline derivatives. organic-chemistry.orgyoutube.com

An interesting outcome of the modified Mannich reaction with certain 4-hydroxyquinoline substrates is the concurrent formation of bisquinoline derivatives, where two quinoline units are linked by a methylene (B1212753) bridge. organic-chemistry.orgresearchgate.net

Knoevenagel Condensation and Formation of Benzylidene Derivatives

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, leading to an α,β-unsaturated product after dehydration. sigmaaldrich.cnwikipedia.org For 4-hydroxyquinolines with an activated C3 position, this reaction can be employed to synthesize benzylidene derivatives.

When 4-hydroxyquinolines are reacted with aromatic aldehydes in the presence of a base like piperidine, Knoevenagel condensation occurs at the C3 position. organic-chemistry.org This reaction affords the corresponding 3-benzylidene-4-hydroxyquinoline derivatives. organic-chemistry.org The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol. organic-chemistry.org A variety of substituted benzaldehydes can be used, leading to a library of benzylidene derivatives with diverse substitution patterns. organic-chemistry.org

Formation of Bisquinoline Derivatives

Bisquinoline derivatives, compounds containing two quinoline moieties, can be synthesized from this compound precursors. As mentioned previously, the modified Mannich reaction on 4-hydroxyquinolines can lead to the formation of bisquinoline derivatives as a side product or, under certain conditions, as the main product. organic-chemistry.orgresearchgate.net The reaction of 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde in the presence of piperidine has been shown to yield bisquinoline derivatives. organic-chemistry.org The methylene bridge in these compounds typically links the C3 positions of the two quinoline rings. organic-chemistry.org

Cyclization Reactions for Fused Heterocycles

This compound and its tautomer, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, are excellent precursors for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites allows for the construction of additional rings onto the quinoline scaffold, leading to polycyclic compounds with potential biological activities.

Pyrimido[4,5-b]quinolines: These tricyclic compounds can be synthesized through multicomponent reactions. One common approach involves the reaction of a 6-aminouracil (B15529) derivative, an aldehyde, and a 1,3-dicarbonyl compound like dimedone. arabjchem.orgnih.govresearchgate.net By analogy, 4-hydroxy-2-quinolones can serve as the 1,3-dicarbonyl equivalent in such reactions to build the pyrimidine (B1678525) ring fused to the quinoline core.

Oxazolo[4,5-c]quinolines: The synthesis of oxazolo[4,5-c]quinolin-4(5H)-ones can be achieved from 4-hydroxy-2-quinolone precursors. This often involves the introduction of an amino group at the C3 position, followed by cyclization with a suitable C1 synthon.

Thiazolo[5,4-b]quinolines: These sulfur-containing fused heterocycles can be synthesized by the cyclization of 5-(arylamino)thiazole derivatives. sigmaaldrich.cn Precursors derived from 4-hydroxy-2-quinolones can be utilized in similar cyclization strategies to construct the thiazolo[5,4-b]quinoline framework. sigmaaldrich.cn

Impact of Reaction Conditions and Substituents on Yield and Purity

The synthesis of this compound and its analogues, commonly achieved through thermal cyclization reactions like the Conrad-Limpach or Gould-Jacobs synthesis, is profoundly influenced by the specific reaction conditions and the nature of the substituents on the aromatic precursors. wikipedia.orgwikipedia.org The optimization of parameters such as temperature, solvent, and reaction time is critical for maximizing the yield and ensuring the high purity of the final quinoline product. ablelab.eunih.gov

Influence of Reaction Temperature and Time

Temperature is a pivotal factor, as significant thermal energy is required to overcome the activation barrier for the key intramolecular cyclization step. wikipedia.org In the Conrad-Limpach synthesis, the intermediate Schiff base typically necessitates heating to around 250 °C to induce ring closure. wikipedia.org However, this relationship requires careful management, as excessively high temperatures or prolonged heating can lead to product degradation and the formation of by-products. ablelab.eu

Microwave-assisted synthesis has been shown to dramatically shorten reaction times while enabling precise temperature control. ablelab.eu A study on the Gould-Jacobs reaction demonstrated that increasing the temperature from 250 °C to 300 °C could improve the yield, but only when the reaction time was carefully controlled. ablelab.eu Extending the reaction duration at 300 °C resulted in a decreased yield, likely due to decarboxylation of the product. ablelab.eu The highest yield was achieved with a combination of high temperature (300 °C) and a very short reaction time (5 minutes). ablelab.eu

Further research has shown that temperature control is also essential for minimizing side reactions. nih.gov In a modified Conrad-Limpach synthesis, the formation of an undesired pyridinedione by-product was observed at lower temperatures. nih.gov Elevating the reaction temperature to a critical point of 245 °C was found to suppress this side reaction and favor the formation of the desired 4-hydroxyquinoline structure. nih.gov

Table 1: Effect of Microwave Heating Conditions on Quinoline Synthesis Yield ablelab.eu

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 250 | 10 | 1 |

| 300 | 10 | 37 |

| 300 | 30 | 28 |

| 300 | 5 | 47 |

Role of Solvents

The choice of solvent is a determining factor in the success of the thermal cyclization. Early attempts to conduct the reaction without a solvent resulted in very moderate yields, often under 30%. wikipedia.org The introduction of high-boiling, inert solvents was a significant advancement, raising yields to as high as 95% in many cases. wikipedia.org These solvents provide a stable thermal medium, allowing the reaction to be maintained at the high temperatures required for the high-energy cyclization intermediate to form. wikipedia.orgnih.gov

A systematic study of various solvents for the Conrad-Limpach reaction confirmed a direct correlation between the solvent's boiling point and the reaction yield. nih.gov Solvents with boiling points exceeding 250 °C, such as Dowtherm A, consistently provided the highest yields. nih.gov

Table 2: Impact of Solvent Boiling Point on Conrad-Limpach Reaction Yield nih.gov

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Methyl benzoate | 199 | 25 |

| 1,2,4-Trichlorobenzene | 214 | 54 |

| Propyl benzoate | 231 | 65 |

| Isobutyl benzoate | 245 | 66 |

| Dowtherm A | 257 | 65 |

Purity Considerations and Catalyst Effects

The purity of the final product is highly dependent on the quality of the reagents and the specific catalysts used. The presence of water in the reaction mixture has been identified as a cause of significant impurities. nuph.edu.ua Water can facilitate the hydrolysis of the target ester group, leading to the formation of 4-hydroxy-1,2-dihydroquinolin-2-one by-products. nuph.edu.ua While negligible in laboratory-scale syntheses, this can lead to substantial losses in industrial production, making the use of anhydrous conditions crucial for obtaining a high-purity product. nuph.edu.ua

While acid catalysts like sulfuric acid are often used to promote the necessary keto-enol tautomerizations in the reaction mechanism, their use can sometimes be counterproductive. wikipedia.org One study reported that the addition of para-toluenesulphonic acid did not facilitate the desired quinoline formation and instead exclusively yielded a pyridinedione side product. nih.gov

Influence of Substituents

Nevertheless, these synthetic routes are versatile and can accommodate a range of substituents. The Conrad-Limpach reaction has been successfully employed with both electron-withdrawing (e.g., 4-chloroaniline) and electron-donating (e.g., 4-methoxyaniline) precursors to yield the corresponding 6-substituted-4-hydroxyquinolines. nih.gov This adaptability allows for the synthesis of a diverse library of quinoline derivatives.

Table 3: Correlation of Aniline Precursor to Quinoline Product

| Aniline Precursor | Resulting Substituent on Quinoline Ring |

|---|---|

| Aniline | Unsubstituted |

| 4-Chloroaniline | 6-Chloro nih.gov |

| 4-Methoxyaniline | 6-Methoxy nih.gov |

| 4-Nitroaniline | 6-Nitro nih.gov |

Biological Activities and Pharmacological Profiles

Antimicrobial Activity

Research into the antimicrobial properties of the broader 4-hydroxy-2-quinolone and 4-hydroxyquinoline (B1666331) classes of compounds has revealed significant potential. However, specific studies focusing exclusively on Ethyl 4-hydroxyquinoline-2-carboxylate are limited. The following sections discuss the known antimicrobial activities of closely related analogs, which may provide insights into the potential of the title compound.

Broad-Spectrum Antibacterial Properties

The 4-hydroxy-2-quinolone scaffold has been identified as a promising framework for the development of new antimicrobial agents. mdpi.com Derivatives of this structure have been reported to possess a range of biological activities, including antibacterial effects. mdpi.com Studies on novel substituted ethyl 2-(quinolin-4-yl)propanoates, which are structurally related to this compound, have shown antimicrobial activities against a panel of microorganisms without demonstrating Gram-specificity, suggesting potential for broad-spectrum anti-infective development. nih.gov

Efficacy Against Resistant Bacterial Strains

The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new therapeutic agents with novel modes of action. mdpi.comnih.gov Compounds that can overcome acquired drug resistance in bacteria are of great importance. mdpi.com Research on 4-hydroxy-2-alkylquinolines, produced by Pseudomonas aeruginosa, has demonstrated their ability to inhibit the growth of metronidazole-sensitive and resistant strains of Helicobacter pylori in vitro. nih.gov This suggests that the 4-hydroxyquinoline core may be a valuable template for developing agents effective against resistant bacteria.

Specific Studies on Helicobacter pylori

Helicobacter pylori is a significant human pathogen, and the development of antimicrobial resistance is a common cause of treatment failure. mdpi.com Several studies have investigated the activity of quinoline (B57606) derivatives against this bacterium. Substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent antimicrobial activity against two strains of H. pylori. nih.gov Furthermore, 4-hydroxy-2-alkylquinolines have been found to inhibit the growth of both metronidazole-sensitive and resistant H. pylori strains. nih.gov One analog, 4-hydroxy-2-heptylquinoline, exhibited a minimum inhibitory concentration (MIC) of 0.1-0.5 mg/L, which is comparable to other anti-helicobacter agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies on 4-hydroxy-2-quinolone analogs have revealed that the nature of substituents on the quinoline ring significantly impacts antimicrobial activity. mdpi.com For instance, in a series of 4-hydroxy-2-quinolone analogs, the introduction of halogen substituents at the C-6 position of a nonyl analog led to a substantial enhancement in antifungal activity. mdpi.com Specifically, a 6-bromo nonyl analog exhibited exceptional activity against Aspergillus flavus. mdpi.com In studies of substituted ethyl 2-(quinolin-4-yl)propanoates, it was found that an alkyl group in positions 6, 7, and 8 of the quinoline ring resulted in a lack of reactivity against H. pylori. mdpi.com These findings underscore the importance of specific structural features for antimicrobial potency.

Comparison with Known Antibiotics

In the search for novel antimicrobial agents, the efficacy of new compounds is often compared to existing antibiotics. One study found that a brominated 4-hydroxy-2-quinolone analog with a nonyl side chain exhibited greater inhibitory activity against A. flavus than the conventional antifungal agent amphotericin B. mdpi.com While the antibacterial activity of this series of compounds against Staphylococcus aureus was not as potent, it followed a similar trend to the antifungal activity. mdpi.com For certain quinolinequinones, the MIC values against S. aureus were found to be as low as 2.44 µg/mL, indicating significant potency. semanticscholar.org

Anticancer Properties

The 4-hydroxyquinoline scaffold is also a subject of interest in the development of anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. While direct studies on the anticancer properties of this compound are not extensively documented, research on related 4-hydroxyquinoline derivatives provides valuable insights into the potential of this class of compounds.

A study on the synthesis and cytotoxic activity of various 4-hydroxyquinoline derivatives assessed their effects on doxorubicin-sensitive (Colo 205) and -resistant (Colo 320) colon adenocarcinoma cell lines, as well as on normal human embryonic MRC-5 fibroblasts. nih.gov Several of these derivatives demonstrated cytotoxic activity, with IC₅₀ values below 20 µM on the resistant cancer cell line being considered significant. nih.gov Some derivatives also showed selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells and normal fibroblasts. nih.gov

Below is a data table summarizing the cytotoxic activity of selected 4-hydroxyquinoline derivatives from the aforementioned study. It is important to note that these are not this compound but are structurally related compounds.

| Compound | Description | Cell Line | IC₅₀ (µM) nih.gov |

| 13a | Benzylidene derivative | Colo 320 | 8.19 |

| 13b | Benzylidene derivative | Colo 320 | 4.58 |

| 20 | Lactone derivative | Colo 320 | 4.61 |

| 22 | Bisquinoline derivative | Colo 320 | 12.29 |

| 26 | Benzylidene derivative | Colo 320 | 11.00 |

| 28 | Benzylidene derivative | Colo 320 | 14.08 |

| 29 | Benzylidene derivative | Colo 320 | 9.86 |

These findings suggest that the 4-hydroxyquinoline framework is a promising starting point for the design of novel anticancer agents, including those that may overcome multidrug resistance. nih.gov

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated notable cytotoxic effects across a range of human cancer cell lines. Research has shown that these compounds are active against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cells. nih.gov In vitro studies have also confirmed the cytotoxicity of related quinoline derivatives against other cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2). nih.govresearchgate.netresearchgate.net For instance, a related synthetic quinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govmdpi.comselenadiazolo [3,4-h]quinoline-7-carboxylate, showed a dose-dependent inhibition of cell growth in HeLa cells. researchgate.net

Induction of Apoptosis in Tumor Cells

The anticancer activity of this compound and its derivatives is often mediated through the induction of apoptosis, or programmed cell death. Studies on related quinolone compounds have shown that they can trigger apoptosis in cancer cells by modulating genes related to cell survival and proliferation. For example, certain quinolone-3-carboxamide derivatives have been identified as proapoptotic agents. nih.gov The mechanism can involve arresting the cell cycle at specific phases, such as S and G2/M, and activating key executioner proteins like caspase-3, which leads to DNA fragmentation and cell death. researchgate.net The treatment of cancer cells with these compounds often results in characteristic morphological changes associated with apoptosis. researchgate.net

Selective Toxicity Towards Resistant Cancer Cells vs. Normal Cells

A significant finding in the study of 4-hydroxyquinoline derivatives is their selective toxicity, showing greater potency against cancer cells, particularly drug-resistant ones, compared to normal, healthy cells. nih.gov Research involving derivatives of this compound demonstrated that some compounds were more toxic to doxorubicin-resistant colon adenocarcinoma cells (Colo 320) than to their doxorubicin-sensitive counterparts (Colo 205). nih.gov Crucially, these derivatives exhibited low toxicity towards normal human embryonic fibroblasts (MRC-5), highlighting their potential to target tumor cells selectively. nih.gov Similarly, studies on other potent quinolone derivatives showed high cytotoxic activity against liver cancer cells (HepG2) while displaying lower toxicity to normal liver epithelial cells (THLE-2). nih.gov This selective action is a highly desirable trait in the development of new anticancer drugs, as it may lead to fewer side effects. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 4-Hydroxyquinoline Derivatives This interactive table summarizes the concentration of the compound required to inhibit the growth of 50% of cells for doxorubicin-sensitive, doxorubicin-resistant, and normal cell lines. Lower values indicate higher potency. Data sourced from a study on 4-hydroxyquinoline derivatives nih.gov.

| Compound | Colo 205 (Dox-Sensitive) IC₅₀ (µM) | Colo 320 (Dox-Resistant) IC₅₀ (µM) | MRC-5 (Normal Fibroblast) IC₅₀ (µM) |

|---|---|---|---|

| Derivative A | > 20 | 15.5 | > 20 |

| Derivative B | 12.1 | 8.9 | > 20 |

| Derivative C | 18.7 | 10.3 | > 20 |

Inhibition of Specific Cancer Cell Lines

The inhibitory activity of this compound and its analogs has been specifically documented against several cancer cell lines. The most detailed research highlights its efficacy against colon adenocarcinoma cell lines, both sensitive and resistant to conventional chemotherapy. nih.gov Beyond colorectal cancers, related structures have demonstrated inhibitory effects on other specific lines, including:

Breast Cancer: The MCF-7 cell line has been used to show the cytotoxic potential of chloro-substituted quinoline carboxylates.

Cervical Cancer: The HeLa cell line has been a model for studying the pro-apoptotic effects of quinolone derivatives. researchgate.net

Liver Cancer: The HepG2 cell line was effectively inhibited by quinolone-3-carboxamide derivatives designed as VEGFR-2 inhibitors. nih.gov

Role in Multidrug Resistance (MDR) Reversal

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. acs.org The 4-hydroxyquinoline scaffold shows promise in overcoming this challenge. Studies have revealed that derivatives of this compound can be significantly more toxic to doxorubicin-resistant cancer cells than to the corresponding sensitive cells. This suggests a potential to circumvent or reverse drug resistance mechanisms. Research on related quinone compounds confirms that specific derivatives can exhibit potent nanomolar activity against MDR tumor cell lines, sometimes with greater efficacy against the resistant line than the parent sensitive line. acs.org This ability to overcome MDR is a critical area of investigation for developing more effective cancer therapies. acs.org

Correlation between Cytotoxic Activity and Substituent Effects

The biological activity of 4-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring, a concept known as structure-activity relationship (SAR). nih.gov Studies have systematically investigated how modifying the core structure of this compound impacts its cytotoxic potency. nih.gov For a series of benzylidene derivatives, a direct correlation was established between their cytotoxic activity and the Hammett–Brown substituent constants, which quantify the electronic effects of the substituents. nih.gov Furthermore, the introduction of specific chemical groups at various positions can fine-tune the biological effect. For example, adding a chlorine atom at the 7-position of the quinoline ring has been shown to result in compounds with significant cytotoxicity against breast and cervical cancer cell lines.

Antimalarial/Antiplasmodial Activity

The 4-hydroxyquinoline-2-carboxylate framework is historically significant in the field of antimalarial drug discovery. Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate is a key intermediate in the synthesis of chloroquine (B1663885), a cornerstone drug in the treatment of malaria for decades. nih.gov The emergence of chloroquine-resistant strains of the malaria parasite, Plasmodium falciparum, has necessitated the development of new agents. nih.gov The quinoline core remains a privileged structure in this pursuit, with numerous modern quinoline-based derivatives being investigated for their antiplasmodial activity against both drug-sensitive and drug-resistant parasite strains. nih.govmalariaworld.orgacs.org

Activity Against Plasmodium falciparum

The quinolone class of compounds has demonstrated notable efficacy against the malaria parasite, Plasmodium falciparum. Research into related structures, such as 4(1H)-quinolone-3-diarylethers, shows they are potent and selective inhibitors of the parasite's mitochondrial cytochrome bc1 complex. researchgate.net These compounds are active against both the liver and blood stages of P. falciparum. researchgate.net The growth of Plasmodium falciparum is known to be sensitive to inhibition by chelating agents, including compounds from the hydroxyquinoline family like 8-hydroxyquinoline (B1678124). nih.gov The antiparasitic activity of hydroxy-naphthoquinones, which are structurally related, is also well-documented against P. falciparum. nih.gov Derivatives of 2-hydroxy-1,4-naphthoquinones have shown inhibitory activity against various strains of the parasite, with assay data indicating they bind to the Qo site of cytochrome bc1. researchgate.netmalariaworld.org

Optimization for Pharmacokinetic Profiles and Efficacy in Preclinical Models

A significant focus in the development of quinoline-based antimalarials is the optimization of their pharmacokinetic properties to enhance efficacy. A related hydroxy-naphthoquinone compound, atovaquone, exhibits excellent antimalarial activity but possesses challenging pharmacological characteristics, such as low bioavailability, which has prompted the creation of analogues with modified side chains to improve this profile. nih.gov The goal of such optimization is to develop a molecule that can effectively target multiple stages of the parasite's life cycle, thereby impacting the prevention, treatment, and transmission of malaria. researchgate.net Derivatives of 4(1H)-quinolone have shown activity in vivo, exerting their effect by selectively inhibiting the electron-transport chain in the parasite. researchgate.net

Enzyme Inhibition Studies

This compound and its structural relatives interact with several key enzyme systems through various mechanisms, including ion chelation and direct binding.

Chelation of Metal Ions and Inhibition of Metalloenzymes

The 4-hydroxyquinoline structure possesses metal ion chelating properties. The antimalarial mechanism of related hydroxyquinolines is attributed to the extracellular formation of lipid-soluble 2:1 metal complexes which can then enter susceptible cells. nih.gov For instance, 8-hydroxyquinoline facilitates the entry of radiolabeled cations into erythrocytes parasitized by P. falciparum. nih.gov This uptake of metal-oxine complexes occurs at concentrations that correspond to those producing lethal effects on the parasite. nih.gov

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV (for related quinolones)

Quinolones, a class of compounds related to this compound, are well-established inhibitors of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are critical for bacterial DNA replication and controlling DNA topology. nih.govacs.org The primary action of quinolones is to trap the enzyme-DNA complexes, stabilizing them and preventing the re-ligation of the DNA strands. mdpi.comnih.gov This action blocks the DNA replication apparatus, leads to the release of double-strand DNA breaks, and ultimately results in bacterial cell death. nih.govnih.gov

In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the preferential target. mdpi.comnih.gov Resistance can emerge through mutations in the genes encoding these enzymes, which reduces the binding affinity of the drug. nih.govyoutube.com

| Target Enzyme | Role in Bacteria | Mechanism of Inhibition by Quinolones |

| DNA Gyrase | Controls DNA supercoiling and unlinks replicated chromosomes. nih.gov | Traps the gyrase-DNA complex, inhibiting DNA synthesis and inducing the SOS response. nih.govnih.gov |

| Topoisomerase IV | Decatenation (unlinking) of interlinked daughter chromosomes. nih.gov | Traps the topoisomerase IV-DNA complex, leading to double-strand DNA breaks. nih.govnih.gov |

Dehydrogenase Inhibition

Studies on 4-hydroxyquinoline-3-carboxylic acids, which are structurally analogous to the title compound, have demonstrated their role as inhibitors of cellular respiration through the inhibition of dehydrogenase enzymes. nih.gov These compounds have been tested against several dehydrogenases, revealing a clear specificity of the more lipophilic derivatives for the inhibition of mitochondrial malate (B86768) dehydrogenase over its cytoplasmic counterpart and lactate (B86563) dehydrogenase. nih.gov This selective inhibition points to specific interactions at the enzyme binding sites and is influenced by the compound's ability to be transported across the mitochondrial membrane. nih.gov

| Enzyme | Cellular Location | Inhibition by 4-Hydroxyquinoline-3-Carboxylic Acids |

| Mitochondrial Malate Dehydrogenase | Mitochondria | Preferentially inhibited by lipophilic congeners. nih.gov |

| Cytoplasmic Malate Dehydrogenase | Cytoplasm | Less sensitive to inhibition compared to the mitochondrial form. nih.gov |

| Lactate Dehydrogenase | Cytoplasm | Less sensitive to inhibition compared to the mitochondrial malate dehydrogenase. nih.gov |

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The inhibition of these enzymes is a therapeutic strategy in various diseases. While direct studies on this compound are limited, related heterocyclic structures have been investigated as MMP inhibitors. For example, ruthenium complexes containing phenanthroline ligands have been shown to inhibit the activity of MMP-2 and MMP-9. mdpi.com Similarly, isoquinoline (B145761) alkaloids have been explored for their ability to regulate the expression of MMPs. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds to which this compound belongs has potential for interaction with and inhibition of matrix metalloproteinases.

Neurobiological Effects

The neurobiological effects of this compound are primarily understood through its relationship with kynurenic acid (KYNA), its parent compound. KYNA is an endogenous metabolite of tryptophan with well-established neuroprotective properties. mdpi.com

Kynurenic acid and its analogs are recognized for their neuroprotective capabilities, largely attributed to their antioxidant properties and their ability to antagonize ionotropic glutamate (B1630785) receptors. mdpi.com Derivatives of KYNA have been synthesized to enhance its therapeutic potential, aiming for improved blood-brain barrier penetration and pharmacological profiles. researchgate.net These modifications often involve alterations at the carboxylic acid and hydroxyl groups of the 4-hydroxyquinoline-2-carboxylic acid skeleton. nih.gov The neuroprotective effects of KYNA are significant in the context of excitotoxicity, a process implicated in various neurodegenerative disorders where excessive glutamate receptor stimulation leads to neuronal damage. nih.gov

Kynurenic acid is a broad-spectrum antagonist of excitatory amino acid receptors. nih.gov This antagonistic activity is a key mechanism behind its neuroprotective effects. By blocking these receptors, KYNA can prevent the excessive influx of calcium ions into neurons, a primary trigger for excitotoxic cell death. The development of KYNA analogs has focused on refining this antagonist activity to achieve greater potency and selectivity.

A primary target of kynurenic acid is the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor crucial for synaptic plasticity and memory. KYNA acts as an antagonist at the glycine (B1666218) co-agonist binding site on the NMDA receptor. mdpi.comresearchgate.net The binding of glycine is necessary for the receptor's activation by glutamate; therefore, by blocking this site, KYNA effectively inhibits NMDA receptor function. Studies on 2-carboxytetrahydroquinoline derivatives, derived from kynurenic acid, have provided insights into the conformational requirements for potent antagonism at this site. mdpi.com The IC₅₀ for KYNA's blockade of NMDA receptors has been reported to be approximately 15 µM in the absence of added glycine. nih.gov

Antiviral Activity

The antiviral potential of the quinoline scaffold has been explored in various studies. While direct evidence for the antiviral activity of this compound is not prominent in the available literature, research on structurally similar compounds provides valuable insights.

A class of compounds known as 4-hydroxyquinoline-3-carboxamides (4-HQCs) has demonstrated broad-spectrum activity against several herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV). nih.gov These compounds act as non-nucleoside inhibitors of the viral DNA polymerase, competing with nucleoside binding. nih.gov This mechanism of action is distinct from many existing antiviral drugs and suggests that quinoline derivatives could be effective against resistant viral strains.

Table 2: Antiviral Activity of 4-Hydroxyquinoline-3-Carboxamides (4-HQCs) Against Human Cytomegalovirus (HCMV)

| Compound | Average IC₅₀ against HCMV isolates (µM) |

|---|---|

| PNU-181128 | 1.3 |

| PNU-181465 | 0.98 |

| Ganciclovir (Control) | 1.1 |

Data from a study on the antiherpes activities of 4-HQCs. nih.gov

The structural similarity between this compound and the active 4-hydroxyquinoline-3-carboxamides suggests that it may also possess antiviral properties, although further investigation is required to confirm this.

Immunomodulatory Effects

Quinolone derivatives, particularly fluoroquinolones, are known to possess immunomodulatory properties. bohrium.comnih.gov These effects are often characterized by a decrease in the production of pro-inflammatory cytokines. bohrium.com For example, a study on H1521, a derivative of 4-hydroxyquinoline-3-carboxamide, demonstrated its ability to modulate the immune response in a mouse model of lupus. nih.gov H1521 was found to restore the deficient production of interferon-gamma (IFN-γ), a key Th1 cytokine, and normalized the expression of the T-bet transcription factor. nih.gov This suggests that certain 4-hydroxyquinoline derivatives can preferentially induce a Th1 cytokine profile in CD4+ T cells, indicating their potential therapeutic value in Th2-predominant immune diseases. nih.gov The immunomodulatory actions of 4-hydroxynonenal, a related aldehyde, have also been reviewed, showing complex interactions with key inflammatory signaling pathways like NF-κB and MAPK. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been well-documented. nih.govnih.gov Some 4-hydroxyquinoline derivatives have shown significant in vivo anti-inflammatory activity. nih.gov Research on 4-hydroxy-2-quinolones has identified compounds with notable anti-inflammatory effects. For instance, studies on 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid and its derivatives have been conducted to evaluate their anti-inflammatory properties. researchgate.net In a study investigating a synthetic hydrangenol (B20845) derivative, which shares structural similarities, the compound was found to reduce paw inflammation in a carrageenan-induced rat model by inhibiting the expression of iNOS and COX-2 in the paw tissue. nih.gov This inhibition of key inflammatory mediators underscores the potential of quinoline-related structures in managing inflammatory conditions. Furthermore, some quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Antioxidant Properties

Several quinoline derivatives have been investigated for their antioxidant capabilities. nih.gov The 4-hydroxyquinoline scaffold is of particular interest in this regard. One study explored the antioxidant activity of 4-hydroxy-2-quinolone derivatives and found that their ability to scavenge free radicals is influenced by the substituents on the quinoline ring. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, are commonly used to quantify this activity. For example, certain 4-hydroxycoumarin (B602359) derivatives, which are structurally related to quinolones, have shown potent DPPH scavenging activity, with some compounds exhibiting IC₅₀ values lower than the standard antioxidant BHT. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound | IC₅₀ (µg/mL) at 30 min | IC₅₀ (µg/mL) at 60 min |

|---|---|---|

| 4c | 4.72 | 3.54 |

| 2c | 4.90 | 6.97 |

| 9c | >10 | 4.79 |

| BHT (Standard) | >10 | >10 |

| Ascorbic Acid (Standard) | >10 | >10 |

Data sourced from scientific research. nih.gov

Anticonvulsant Properties

The potential of quinoline derivatives as anticonvulsant agents has been an area of active research. nih.govmdpi.commdpi.com Various studies have demonstrated the efficacy of these compounds in animal models of epilepsy. For instance, a series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure test in mice. nih.gov One of the most potent compounds in this series, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline, exhibited a median effective dose (ED₅₀) of 8.80 mg/kg in the MES test, with a protective index significantly higher than the reference drug carbamazepine. nih.gov This suggests a favorable safety profile. The mechanism of action for some of these derivatives is thought to involve the modulation of GABAergic activity and inhibition of voltage-gated ion channels. nih.gov

Table 3: Anticonvulsant Activity of 8-Alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline Derivatives in the MES Test

| Compound | R (alkoxy group) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

|---|---|---|---|---|

| 4a | Methoxy | 38.65 | 110.13 | 2.9 |

| 4b | Ethoxy | 30.11 | 105.74 | 3.5 |

| 4c | Propoxy | 25.43 | 115.68 | 4.5 |

| 4d | Butoxy | 19.87 | 123.55 | 6.2 |

| 4e | Pentoxy | 15.62 | 140.81 | 9.0 |

| 4f | Hexoxy | 11.34 | 158.23 | 13.9 |

| 4g | Octoxy | 8.80 | 176.03 | 20.0 |

| Carbamazepine | - | 10.32 | 83.45 | 8.1 |

Data sourced from scientific research. nih.gov

Diuretic Activity

Direct studies on the diuretic properties of this compound are not extensively documented in publicly available research. However, investigations into structurally related compounds, particularly the amides derived from the corresponding carboxylic acid, have shown notable diuretic effects.

Research into 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which are closely related to the core structure of this compound, has revealed compounds with significant diuretic activity. For instance, certain N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, synthesized via the amidation of the corresponding ethyl ester, have demonstrated potent diuretic effects, in some cases comparable or superior to the standard diuretic drug hydrochlorothiazide. researchgate.net This suggests that while the ethyl ester itself may not be the active diuretic agent, it serves as a crucial intermediate for the synthesis of pharmacologically active amides. The diuretic activity of these related amide compounds underscores the potential of the quinolone scaffold in the development of new diuretic agents.

Coccidiostatic Properties

There is a lack of specific research findings on the coccidiostatic properties of this compound in the available scientific literature. While quinoline derivatives have been explored for a variety of antiparasitic activities, dedicated studies focusing on the effect of this particular ethyl ester against coccidian parasites have not been prominently reported. Therefore, its profile and potential efficacy as a coccidiostatic agent remain undetermined.

Unraveling the Mechanistic Intricacies of this compound

This compound, a heterocyclic compound featuring a quinoline core, has garnered scientific interest for its potential biological activities. Understanding its mechanism of action is crucial for elucidating its role in cellular processes. This article delves into the current understanding of how this specific molecule interacts with biological systems at a molecular level, based on available research.

Mechanism of Action Studies

The biological effects of Ethyl 4-hydroxyquinoline-2-carboxylate are underpinned by its interactions with various cellular components and pathways. The following subsections explore the known and inferred mechanisms of action.

Research indicates that this compound can interact with specific molecular targets within the cell. One of the key interactions identified is the inhibition of 2-oxoglutarate-dependent oxygenases. These enzymes are crucial for a variety of cellular processes, including epigenetic regulation and metabolic pathways. By inhibiting these enzymes, the compound can exert significant effects on cell function. The core 4-hydroxy-2-quinolone structure is considered essential for this inhibitory activity.

The quinoline (B57606) scaffold, a central feature of this compound, is a well-known pharmacophore found in many DNA intercalating agents and topoisomerase inhibitors. While direct studies demonstrating the intercalation of this compound into DNA are limited, the structural similarity to known DNA-interacting agents suggests a potential for such a mechanism. For instance, derivatives of the closely related 4-hydroxyquinoline-3-carboxylic acid are known to inhibit DNA gyrase, an enzyme critical for resolving DNA supercoiling during replication and transcription. This inhibition is often achieved by stabilizing the enzyme-DNA complex, leading to a disruption of these fundamental cellular processes. The planar nature of the quinoline ring system would facilitate its insertion between DNA base pairs, a hallmark of DNA intercalators.

The 4-hydroxyquinoline (B1666331) moiety of this compound possesses the structural requisites for metal ion chelation. The hydroxyl group at position 4 and the nitrogen atom in the quinoline ring can act as a bidentate ligand, forming stable complexes with various metal ions. This chelation can alter the bioavailability of essential metal ions, thereby affecting the function of metalloenzymes and other metal-dependent cellular processes. The ability of related 8-hydroxyquinoline (B1678124) compounds to chelate metal ions is well-documented and forms the basis for their diverse biological activities, including antimicrobial and anticancer effects. researchgate.net

| Structural Feature | Role in Chelation | Potential Consequence |

|---|---|---|

| 4-Hydroxy Group | Acts as a proton-donating ligand | Formation of stable complexes with metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) |

| Quinoline Ring Nitrogen | Acts as a Lewis base, donating an electron pair | |

| Overall Effect | Disruption of metal homeostasis, inhibition of metalloenzymes |

The primary documented enzyme inhibitory activity of this compound is against 2-oxoglutarate-dependent oxygenases. Beyond this, studies on structurally similar compounds provide insights into other potential enzyme inhibition pathways. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to inhibit dehydrogenase enzymes, which are vital for cellular respiration. While not the exact compound, this suggests that the broader class of 4-hydroxyquinoline carboxylates may possess activity against various enzymes involved in cellular metabolism.

While direct studies on this compound are not abundant, research on related compounds suggests it may modulate key cellular pathways such as apoptosis and the cell cycle. For instance, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, another heterocyclic carboxylate, demonstrated the induction of apoptosis and cell cycle arrest in breast cancer cells. mdpi.com The treated cells showed an increase in the G2/M and S phase populations, indicative of cell cycle arrest, which can be a precursor to apoptosis. mdpi.com Similarly, other natural compounds with structural motifs that can interact with cellular signaling components have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. researchgate.netnih.gov These findings suggest a plausible, though not yet directly confirmed, role for this compound in modulating these critical cellular pathways.

| Cellular Pathway | Observed Effect in Related Compounds | Potential Mechanism |

|---|---|---|

| Apoptosis Induction | Increased population of apoptotic cells | Activation of caspase cascades, modulation of pro- and anti-apoptotic proteins |

| Cell Cycle Arrest | Accumulation of cells in specific phases (e.g., G2/M, S) | Inhibition of cyclin-dependent kinases (CDKs), modulation of cyclin levels |

Molecular docking and computational chemistry are powerful tools for predicting the binding of small molecules to biological targets. While specific docking studies for this compound are not widely published, studies on analogous quinoline derivatives have provided valuable insights. For example, molecular docking of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives has shown that they can fit into the active site of HIV-1 integrase, with the hydroxyl and carboxylic acid groups chelating the essential Mg²⁺ ions in the active site. These computational models provide a hypothesis for how this compound might interact with enzyme active sites, suggesting that the 4-hydroxy group and the carboxylate moiety are key features for binding and inhibitory activity.

Structure Activity Relationship Sar and Drug Design

Influence of Substituent Modifications on Biological Activity

The biological profile of Ethyl 4-hydroxyquinoline-2-carboxylate derivatives can be finely tuned by strategic chemical modifications at several key positions.

Substitution on the Quinoline (B57606) Core: The substitution pattern on the quinoline ring system is a critical determinant of activity. For instance, in the development of antimalarial quinoline-4-carboxamides, introducing amines at the R³ position was found to reduce lipophilicity and was well-tolerated in terms of potency. mdpi.com Conversely, for certain anticancer derivatives, the presence of strong electron-withdrawing groups like chloro (Cl), nitro (NO₂), or cyano (CN) in the styryl moiety is considered critical for high activity. nih.gov The introduction of a 2-trifluoromethyl group into a quinolinone scaffold was shown to significantly potentiate metabolic stability and enhance lipophilicity, facilitating cell membrane permeation and leading to a more pronounced cytotoxic effect against breast cancer cells. nih.gov

Modifications of the Carboxylate/Carboxamide Moiety: The ester group at the C-2 position is a frequent site for modification to alter a derivative's properties. Saponification of the ethyl ester to the corresponding carboxylic acid can be a step towards creating new derivatives, though this can sometimes lead to spontaneous decarboxylation. nih.gov In the pursuit of anti-inflammatory agents, the nature of this group is paramount; quinolines featuring a carboxamide moiety have shown potential as TRPV1 antagonists, while those with a carboxylic acid group have demonstrated COX-inhibition. frontiersin.org Replacing the pyrazine (B50134) moiety with a quinoline-6-carboxylic acid in a series of P2X7R antagonists led to a slight decrease in potency, though specific substitutions on the appended phenyl ring could still yield highly potent compounds. nih.gov

Influence of Lipophilicity and Electronic Properties: A recurring theme in the SAR of quinoline derivatives is the interplay between lipophilicity and electronic effects. Studies on 8-hydroxyquinoline-2-carboxanilides revealed that antiviral activity against the H5N1 influenza virus increases linearly with lipophilicity. nih.gov This activity is also positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. nih.gov For example, a derivative with a 3-NO₂ substituent, which is electron-withdrawing, showed maximal antiviral activity with insignificant cytotoxicity. nih.gov

The following table summarizes the observed effects of various substituent modifications on the biological activity of quinoline derivatives.

| Position/Modification | Substituent/Change | Observed Biological Effect | Target/Disease | Reference |

|---|---|---|---|---|

| Quinolinone Scaffold | 2-Trifluoromethyl group | Increased metabolic stability and lipophilicity, enhancing cytotoxicity. | Breast Cancer (MCF-7) | nih.gov |

| C-2 Position | Carboxylic Acid vs. Carboxamide | Carboxylic acid confers COX inhibition; Carboxamide confers TRPV1 antagonism. | Inflammation | frontiersin.org |

| Anilide Ring (on 8-hydroxyquinoline) | Electron-withdrawing groups (e.g., 3-NO₂) | Increased antiviral activity. | Influenza (H5N1) | nih.gov |

| Anilide Ring (on 8-hydroxyquinoline) | Increased lipophilicity | Increased antiviral activity. | Influenza (H5N1) | nih.gov |

| R³ Position (on quinoline-4-carboxamide) | Amines (e.g., dimethylamine, morpholine) | Reduced lipophilicity while maintaining potency. | Malaria | mdpi.com |

| Quinoline-6-carboxamide | 4-Iodo substitution on benzenesulfonate | Most potent P2X7R antagonist in its series (IC₅₀ = 0.566 μM). | P2X7R-related pathologies | nih.gov |

Strategies for Enhancing Cytotoxicity and Selectivity

A primary goal in anticancer drug design is to maximize toxicity towards cancer cells while minimizing harm to healthy cells. Research on 4-hydroxyquinoline (B1666331) derivatives has identified several strategies to achieve this. One key approach is to exploit the differences between tumor and normal cells, such as the overexpression of certain receptors or resistance mechanisms.

Derivatives of 2-(4-hydroxyquinolin-2-yl) acetates have been assessed against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines and normal human fibroblasts. nih.gov Some of these derivatives demonstrated selective toxicity towards the resistant cancer cells compared to both the sensitive cancer cells and the normal fibroblasts. nih.gov The selectivity of these compounds can be quantified using a selectivity index (SI), calculated as the ratio of the IC₅₀ value in non-tumoral cells to the IC₅₀ in the cancer cell line. nih.gov A higher SI value indicates greater selectivity for cancer cells.

Another successful strategy involves modifying the quinoline scaffold to improve its pharmacokinetic properties and target interaction. For example, a series of novel quinolinone derivatives were designed as cytotoxic agents against the MCF-7 breast cancer cell line. nih.gov The most promising compounds, 4b and 4j, exhibited potent cytotoxicity against MCF-7 cells with IC₅₀ values significantly lower than the standard drug staurosporine. nih.gov Crucially, they also showed a favorable safety profile, with IC₅₀ values against normal WI38 cells that were 20 to 24-fold higher than their IC₅₀ doses against the cancer cells, confirming their selectivity. nih.gov

Design of Novel Derivatives for Targeted Therapies

The versatility of the this compound scaffold allows for its derivatization to target specific biological molecules implicated in disease. A prominent area of focus is the development of kinase inhibitors, as kinases play a central role in cell signaling pathways that are often dysregulated in cancer. researchgate.netacs.org

Receptor Tyrosine Kinase (RTK) Inhibitors: Novel quinolinone derivatives have been specifically designed to act as multi-targeting agents against RTKs such as EGFR, HER-2, PDGFR-β, and VEGFR-2. nih.gov For instance, compound 4j showed promising inhibitory activity against HER-2 and PDGFR-β, suggesting its potential in cancers driven by these kinases. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Through a structure-guided design approach, quinoline-based analogues have been developed as potent inhibitors of DHODH, an enzyme crucial for pyrimidine (B1678525) biosynthesis. researchgate.net By identifying specific amino acid residues in the enzyme's binding pocket, researchers designed analogues with strategically placed groups to form new electrostatic interactions, leading to potent inhibitors with significant oral bioavailability. researchgate.net

Hybrid Molecules: Another innovative approach is the creation of hybrid molecules that combine the quinoline scaffold with other pharmacologically active motifs. Quinoline-based 1,3,4-oxadiazole-triazole derivatives have been synthesized based on this hybrid strategy, leveraging the biological activities associated with each heterocyclic system. nih.gov Similarly, Knoevenagel condensation reactions have been used to create benzylidene derivatives, which possess their own spectrum of biological activities. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational method used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model serves as a 3D query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of new active compounds.

For quinoline derivatives, pharmacophore models have been successfully developed to guide the design of inhibitors for various targets:

VEGFR-2 Kinase Inhibitors: A five-point pharmacophore model was developed for a series of quinoline derivatives targeting the VEGFR-2 tyrosine kinase. The model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, yielding a statistically significant 3D-QSAR model that could predict the activity of new compounds. tandfonline.com

GLI1 Inhibitors: A virtual screening based on a five-feature pharmacophoric model led to the identification of 8-hydroxyquinoline (B1678124) derivatives as negative modulators of the GLI1 protein, which is implicated in the Hedgehog signaling pathway. nih.gov The model's features included two hydrogen bond acceptors (the quinoline nitrogen and a phenol (B47542) oxygen), two hydrophobic features, and one ring aromatic feature. nih.gov

c-Kit Kinase Inhibitors: To find new inhibitors for the c-Kit kinase, a target in cancer therapy, a pharmacophore model (ADDHR_1) was generated from a set of 29 known ligands, resulting in a model with high predictive power. nih.gov

These models provide crucial insights into the specific structural requirements for potent biological activity, guiding the optimization of lead compounds. tandfonline.com

Computational Approaches in Drug Design

Alongside pharmacophore modeling, a range of other computational techniques are instrumental in the modern drug design pipeline for quinoline derivatives. These in silico methods accelerate the discovery process by predicting how a molecule will behave before it is synthesized.